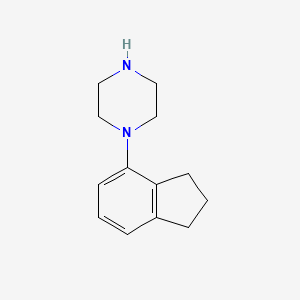

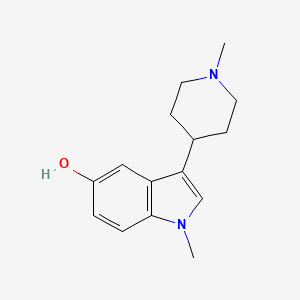

1-(2,3-Dihydro-1H-inden-4-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including condensation reactions, cyclization, and Mannich reactions. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized starting from 2-acetylfuran and subjected to a series of reactions including Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride . Another example is the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation . These methods highlight the versatility of piperazine as a scaffold for synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The crystal structure of certain piperazine derivatives has been determined, revealing details such as bond distances, molecular conformations, and intermolecular hydrogen bonding patterns . These structural analyses are crucial for understanding the relationship between the structure of piperazine derivatives and their biological activities.

Chemical Reactions Analysis

Piperazine and its derivatives participate in a variety of chemical reactions. For example, piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . The reactivity of piperazine derivatives is also demonstrated in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction . These reactions showcase the chemical versatility of piperazine derivatives and their potential utility in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can significantly affect properties such as solubility, melting point, and biological activity. For example, the introduction of a thiocarbamyl group in 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides alters their potential for activity against schistosomiasis . The extensive hydrogen bonding observed in the crystal structures of some piperazine derivatives contributes to their solid-state properties and stability .

科学的研究の応用

Pharmacological Evaluation of Piperazine Derivatives

Piperazine derivatives, including 1-(2,3-Dihydro-1H-inden-4-yl)piperazine, are significant in medicinal chemistry. Kumar et al. (2017) designed novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed antidepressant and antianxiety activities in mice. This highlights the potential of piperazine derivatives in treating mood disorders (Kumar et al., 2017).

Synthesis and Biological Activities

In the synthesis of piperazine-1-yl-1H-indazole derivatives, novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole have been synthesized and characterized by spectral analysis. These studies emphasize the diverse synthetic possibilities and biological activities of piperazine-based compounds (Balaraju et al., 2019).

Anticancer and Enzyme Inhibitory Effects

Piperazine derivatives demonstrate significant biological activities, including anticancer properties. Gul et al. (2019) synthesized new Mannich bases with piperazine, which exhibited cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating their potential in cancer treatment and enzyme inhibition studies (Gul et al., 2019).

Antidiabetic Properties

In another application, piperazine derivatives have been identified as potent antidiabetic agents. Le Bihan et al. (1999) found that certain 1,4-dialkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines significantly improved glucose tolerance in a rat model of diabetes, demonstrating their potential as antidiabetic compounds (Le Bihan et al., 1999).

Antibacterial and Antifungal Activities

Rajkumar et al. (2014) reported on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which showed excellent antibacterial and antifungal activities, further highlighting the broad spectrum of biological activities of piperazine derivatives (Rajkumar et al., 2014).

作用機序

Target of Action

Similar compounds have been found to interact with5-HT 1 and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and other neurological processes .

Mode of Action

1-(2,3-Dihydro-1H-inden-4-yl)piperazine is likely to interact with its targets by acting as a partial agonist . This means it binds to its target receptors and partially activates them, leading to a response that is less than the maximum response achievable by these receptors .

Biochemical Pathways

serotonin signaling pathway . This could lead to downstream effects on mood regulation, anxiety, and other neurological processes .

Result of Action

Similar compounds have been found to reduce5-HIAA levels in the striatum and exhibit antiaggressive behavior in vivo . These effects are likely due to the compound’s interaction with serotonin receptors .

生化学分析

Biochemical Properties

1-(2,3-Dihydro-1H-inden-4-yl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, where it acts as a partial agonist This interaction can modulate the release of neurotransmitters such as serotonin, influencing various physiological processes

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can affect the release of serotonin, which in turn can influence mood, cognition, and other physiological functions

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its partial agonist activity at the 5-HT1A receptor involves binding to the receptor and inducing a conformational change that activates downstream signaling pathways . This activation can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function. Additionally, this compound may inhibit or activate other enzymes, further modulating biochemical reactions within the cell.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound in research settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted. These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

1-(2,3-dihydro-1H-inden-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-11-4-2-6-13(12(11)5-1)15-9-7-14-8-10-15/h2,4,6,14H,1,3,5,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOBEWYDAQTKDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594207 |

Source

|

| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796856-40-1 |

Source

|

| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)